Reported in Vitro Inhibitory Activity of IC₅₀ ≈ 28 μM via PubChem Commons Annotation — Baseline Potency Contextualization
A single publicly annotated in vitro activity value of IC₅₀ ≈ 28 μM has been associated with this compound via a 2017 PubMed Commons commentary by Christopher Southan, referencing an assay result apparently deposited in PubChem BioAssay [1][2]. In the context of the CRTH2 antagonist literature, the most potent 4-phenylthiazol-5-ylacetic acid derivative reported achieved a binding affinity (Kᵢ) of 3.7 nM and functional antagonism (cAMP assay) of 12 nM [3]. The 28 μM value for 501914-49-4 places it approximately 7,500-fold weaker than the class-leader in binding affinity, confirming this compound is a low-potency hit unsuitable for functional antagonism experiments requiring nanomolar activity, but potentially useful as an inactive-control analog or for benchmarking assay sensitivity thresholds.
| Evidence Dimension | In vitro inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 28 μM (exact target and assay context unconfirmed, annotation sourced from PubChem Commons) |
| Comparator Or Baseline | Class-leading CRTH2 antagonist [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid: Kᵢ = 3.7 nM (binding affinity); IC₅₀ = 12 nM (cAMP functional assay) |
| Quantified Difference | ~7,500-fold difference in target binding potency (28,000 nM vs. 3.7 nM) |
| Conditions | Binding affinity (radioligand displacement) and cAMP functional assay; recombinant human CRTH2 receptor; the target compound's precise assay conditions are unconfirmed |
Why This Matters
Knowing that this compound has ~μM rather than nM potency defines its appropriate use case—SAR negative-control, assay sensitivity benchmarking, or scaffold-hop starting point—and prevents procurement for high-sensitivity functional assays where it would yield false negatives.
- [1] Southan, C. (2017). Hypothesis annotation: "With a reported IC50 of 28 μM, this compound can be neither potent nor selective." Imported from PubMed Commons, archived by Hypothesis. Accessed May 2026. View Source
- [2] MolBIC IDRBlab. Bioactivity data referenced for compound CP0483021. IC₅₀ range >10 μM indicated. Accessed May 2026. View Source
- [3] Rist, Ø., Grimstrup, M., Receveur, J.-M., Frimurer, T.M., Ulven, T., Kostenis, E., & Högberg, T. (2010). Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(3), 1177–1180. View Source
